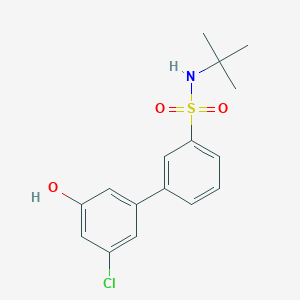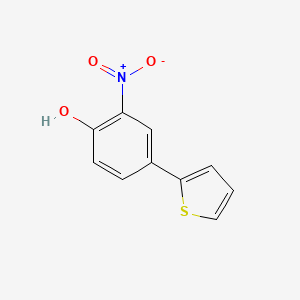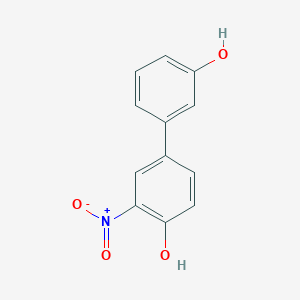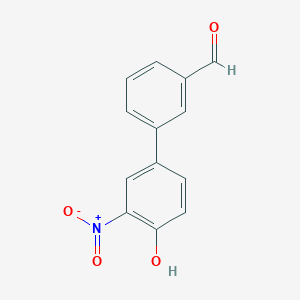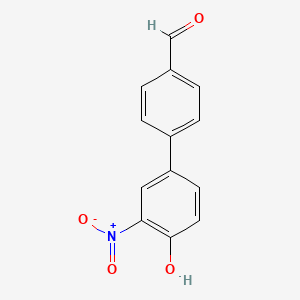
4-(2-Fluorophenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluorophenyl)-2-nitrophenol, 95% (4-FPNP) is a chemical compound widely used in scientific research applications. It is a colorless solid with a melting point of 121-123 °C and a boiling point of 296 °C. 4-FPNP is widely used in organic synthesis and is a key intermediate in the synthesis of a number of organic compounds. It has also been used in the synthesis of pharmaceuticals, polymers, and other materials.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluorophenyl)-2-nitrophenol, 95% has a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, polymers, and other materials. It has also been used in the synthesis of organic compounds, such as benzamides and amides. Additionally, it has been used in the synthesis of a variety of organic compounds, including dyes, pigments, and pharmaceuticals. Furthermore, it has been used in the synthesis of organic compounds for use in drug delivery systems and as a catalyst for chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(2-Fluorophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the nitro group of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron acceptor, which facilitates the transfer of electrons between molecules. Additionally, the fluorine atom of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron donor, which facilitates the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)-2-nitrophenol, 95% are not well understood. However, it is believed that the nitro group of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron acceptor, which can lead to the formation of reactive oxygen species (ROS). These ROS can cause cellular damage and have been linked to a number of diseases, including cancer. Additionally, the fluorine atom of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron donor, which can lead to the formation of reactive nitrogen species (RNS). These RNS can also cause cellular damage and have been linked to a number of diseases, including cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-Fluorophenyl)-2-nitrophenol, 95% in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, it is a safe and non-toxic compound, making it suitable for use in a variety of laboratory settings. However, there are some limitations to the use of 4-(2-Fluorophenyl)-2-nitrophenol, 95% in laboratory experiments. For example, the nitro group of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron acceptor, which can lead to the formation of ROS. These ROS can cause cellular damage and have been linked to a number of diseases, including cancer. Additionally, the fluorine atom of 4-(2-Fluorophenyl)-2-nitrophenol, 95% can act as an electron donor, which can lead to the formation of RNS. These RNS can also cause cellular damage and have been linked to a number of diseases, including cancer.
Zukünftige Richtungen
There are a number of potential future directions for 4-(2-Fluorophenyl)-2-nitrophenol, 95% research. These include further research into the biochemical and physiological effects of 4-(2-Fluorophenyl)-2-nitrophenol, 95%, as well as research into the potential use of 4-(2-Fluorophenyl)-2-nitrophenol, 95% in drug delivery systems and as a catalyst for chemical reactions. Additionally, further research into the synthesis of 4-(2-Fluorophenyl)-2-nitrophenol, 95% and other compounds derived from 4-(2-Fluorophenyl)-2-nitrophenol, 95% could lead to the development of new and improved materials. Finally, further research into the mechanism of action of 4-(2-Fluorophenyl)-2-nitrophenol, 95% could lead to the development of new and improved therapeutic strategies.
Synthesemethoden
4-(2-Fluorophenyl)-2-nitrophenol, 95% is synthesized through a three-step reaction. The first step involves the reaction of 2-fluorophenol and nitrobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the product of the first step with a reducing agent, such as sodium borohydride or lithium aluminum hydride. The third step involves the reaction of the product of the second step with an acid, such as hydrochloric acid or sulfuric acid.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(7-8)14(16)17/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEHKWYEOKPYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686220 |
Source


|
| Record name | 2'-Fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-32-3 |
Source


|
| Record name | 2'-Fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

